N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4S2/c1-3-33(29,30)27-21-12-8-18(9-13-21)23-16-24(19-6-4-17(2)5-7-19)28(26-23)34(31,32)22-14-10-20(25)11-15-22/h4-15,24,27H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYXMGQYNBMPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Pharmacological Properties
The compound exhibits notable pharmacological activities, particularly in the modulation of protein kinases. Protein kinases are crucial for various cellular processes, including cell growth, differentiation, and metabolism. The compound has been shown to regulate the activity of serum and glucocorticosteroid-regulated kinases (SGK), specifically SGK-1. This regulation is essential for treating conditions associated with improper SGK activity, such as degenerative joint diseases and inflammatory disorders like osteoarthritis and rheumatism .
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that certain derivatives demonstrate significant antitumor activity against various human cancer cell lines. For instance, compounds similar in structure have shown efficacy against lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines at low micromolar concentrations . The mechanism of action appears to involve the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves multi-step organic reactions that allow for the introduction of various substituents that can enhance its biological activity. The structure-activity relationship studies indicate that modifications at specific positions on the pyrazole ring can significantly impact the compound's potency and selectivity .
Case Study 1: In Vitro Antitumor Evaluation
A series of sulfonamide derivatives were evaluated for their anticancer properties using the National Cancer Institute's NCI-60 cell line panel. Among these derivatives, one compound demonstrated remarkable activity against 13 different human tumor cell lines with GI50 values ranging from 1.9 to 3.0 μM . This study underscores the potential of sulfonamide compounds in cancer therapy.
Case Study 2: Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of sulfonamide derivatives similar to this compound. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis . This suggests a dual role in both cancer treatment and inflammatory disease management.
Data Table: Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Pharmacological Action | Regulates SGK activity; potential treatment for degenerative joint diseases |
| Anticancer Activity | Significant cytotoxicity against various cancer cell lines; GI50 values between 1.9–3.0 μM |
| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines; efficacy in animal models of arthritis |
| Structure Activity Relationship | Modifications enhance potency; critical for developing new derivatives |
Mechanism of Action
The mechanism of action of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The aromatic rings and pyrazole core may also interact with various enzymes and receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[1-(4-chlorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
- N-{4-[1-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Uniqueness
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with biological targets. The presence of both chlorobenzene and methylphenyl groups provides a distinct chemical environment that can affect its solubility, stability, and overall biological activity.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Biological Activity
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a pyrazole ring, sulfonyl group, and various aromatic moieties. Understanding its biological activity is crucial for evaluating its therapeutic potential in various medical applications, particularly in oncology and inflammation.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features:
- A pyrazole ring , which is known for its pharmacological properties.
- A sulfonamide group , which enhances its solubility and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. For instance, compounds with similar structures have shown significant activity against various cancer cell lines. A notable study reported that derivatives of pyrazole exhibited IC50 values in the low micromolar range against colon carcinoma cells, indicating potent anticancer effects .
Case Study: Pyrazole Derivatives
A study on pyrazole derivatives demonstrated that modifications to the pyrazole ring could enhance cytotoxicity against cancer cells. The introduction of electron-withdrawing groups (like chlorobenzenesulfonyl) was found to improve the compounds' interactions with cellular targets, leading to increased apoptosis in cancer cells .
Anti-inflammatory Activity
Sulfonamides are also recognized for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Compounds similar to this compound have been shown to reduce inflammation markers in animal models .
Antimicrobial Activity
There is emerging evidence that sulfonamide compounds possess antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism has been observed in various sulfonamide derivatives and may extend to the compound of interest .
Research Findings
Q & A
Q. What are the key synthetic routes and optimization strategies for preparing this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated ketones. Critical steps include sulfonylation of the pyrazole nitrogen and subsequent coupling with the 4-chlorobenzenesulfonyl group. Optimization strategies include:
- Microwave-assisted synthesis to enhance reaction efficiency and yield .
- Solvent selection (e.g., dichloromethane or DMF) to stabilize intermediates and improve regioselectivity .
- Continuous flow chemistry for precise control of reaction parameters, reducing side products .
Q. Which spectroscopic methods are most effective for characterizing this compound?
A combination of techniques is required:
- FT-IR : Confirms functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., dihydropyrazole CH₂ groups at δ ~3.5–4.5 ppm) and aromatic substitution patterns .
- LCMS : Validates molecular weight and purity, with ESI+ often showing [M+H]⁺ ions .
Q. How can reaction conditions be optimized to minimize byproducts during sulfonylation?
Key factors include:
- Temperature control (0–5°C for sulfonyl chloride addition to prevent hydrolysis).
- Use of non-nucleophilic bases (e.g., triethylamine) to scavenge HCl and drive the reaction .
- Monitoring via TLC or HPLC to track intermediate formation .
Advanced Research Questions
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?
Density functional theory (DFT) calculations can model electronic properties (e.g., Fukui indices) to identify reactive sites. For example:
- The sulfonamide sulfur’s electrophilicity can be quantified to predict susceptibility to nucleophilic attack .
- Molecular docking studies may correlate structural features (e.g., dihydropyrazole conformation) with biological target binding .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
Structure-activity relationship (SAR) studies reveal:
- The 4-chlorobenzenesulfonyl group enhances enzyme inhibition (e.g., COX-2) due to hydrophobic interactions .
- Methyl substitution on the phenyl ring improves metabolic stability but may reduce solubility .
- Comparative assays (e.g., MIC for antimicrobial activity) quantify these effects .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability) or purity issues. Mitigation includes:
Q. Can advanced crystallization techniques improve the compound’s bioavailability?
Polymorph screening (e.g., via solvent evaporation or cooling crystallization) can identify forms with enhanced solubility. Single-crystal X-ray diffraction (SCXRD) confirms:
- Packing motifs influencing dissolution rates .
- Hydrogen-bonding networks between sulfonamide groups and solvent molecules .
Methodological Considerations
Q. What experimental designs are optimal for scaling up synthesis?
A Design of Experiments (DoE) approach using response surface methodology (RSM) can optimize parameters such as:
- Reactant stoichiometry and catalyst loading .
- Temperature gradients in flow reactors to prevent exothermic runaway .
- Statistical models (e.g., ANOVA) to identify critical factors .
Q. How can in silico tools streamline toxicity profiling?
Tools like ProTox-II or ADMET Predictor™ assess:
- Hepatotoxicity risks via cytochrome P450 interactions .
- Plasma protein binding affinity, affecting pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
